Cas no 90332-64-2 ((2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate)
![(2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y
l benzoate structure](https://de.kuujia.com/scimg/cas/90332-64-2x500.png)
90332-64-2 structure
Produktname:(2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y
l benzoate
(2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-6,11-dihydroxy-9-(((2R,3S)-2-hydroxy-3-((E)-2-methylbut-2-enamido)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-4-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate
- 7-Xylosyl-10-deacetyltaxol B
- 10-Deacetyl-7-xylosyltaxol B
- 10-Deacetylcephalomannine 7-xyloside
- 7-Xylosyl-10-deacetylcephalomannine
- [ "7-Xylosyl-10-deacetylcephalomannine" ]
- (2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amin
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)
- Benzenepropanoic acid, α-hydroxy-β-[(2-methyl-1-oxo-2-butenyl)amino]-, 12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(β-D-xylopyranosyloxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9a[αR*,βS*(E)],11α,12α,12aα,12bα]]- (ZCI)
- Benzenepropanoic acid, α-hydroxy-β-[[(2E)-2-methyl-1-oxo-2-butenyl]amino]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(β-D-xylopyranosyloxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- (9CI)
- 10-Deacetyl-7-xylosylcephalomannine
- 7-β-Xylosyl-10-deacetylcephalomannine
- 7-xylosyl-10-deacetyl-taxol B
- DTXSID601309623
- HY-N7776
- CHEMBL3398370
- CS-0137310
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 90332-64-2
- AKOS040760248
- YAOWLIDDDUBAEI-ZVZSAYPQSA-N
- DA-49990
- DEACETYL-7-XYLOSYLCEPHALOMANNINE, 10-(RG)
- (2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate
-
- Inchi: 1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1
- InChI-Schlüssel: YAOWLIDDDUBAEI-ZVZSAYPQSA-N
- Lächelt: O([C@@]12CO[C@@H]1C[C@H](O[C@@H]1OC[C@@H](O)[C@H](O)[C@H]1O)[C@]1(C([C@@H](C3=C(C)[C@@H](OC(=O)[C@H](O)[C@H](C4C=CC=CC=4)NC(=O)/C(/C)=C/C)C[C@]([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)(O)C3(C)C)O)=O)C)C(=O)C
Berechnete Eigenschaften
- Genaue Masse: 921.37800
- Monoisotopenmasse: 921.37829941g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 66
- Anzahl drehbarer Bindungen: 14
- Komplexität: 1940
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topologische Polaroberfläche: 274
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 1041.3±65.0 °C at 760 mmHg
- Flammpunkt: 583.5±34.3 °C
- Löslichkeit: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 274.14000
- LogP: 1.67150
- Dampfdruck: 0.0±0.3 mmHg at 25°C
(2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
(2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | SBP03711-20mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 20mg |
$750 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39830-5 mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 5mg |
¥5120.0 | 2021-09-07 | ||
Chengdu Biopurify Phytochemicals Ltd | SBP03711-5mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 5mg |
$260 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | SBP03711-5mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 5mg |
$260 | 2023-09-19 | |
TargetMol Chemicals | TN1335-5mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 5mg |
¥ 3339 | 2024-07-20 | ||
TargetMol Chemicals | TN1335-5 mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 5mg |
¥ 3,339 | 2023-07-11 | |
Chengdu Biopurify Phytochemicals Ltd | SBP03711-10mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 10mg |
$450 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39830-5mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | ,97.0% | 5mg |
¥5120.0 | 2023-09-05 | |
Chengdu Biopurify Phytochemicals Ltd | SBP03711-20mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 20mg |
$750 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | SBP03711-10mg |
7-Xylosyl-10-deacetyltaxol B |
90332-64-2 | 98% | 10mg |
$450 | 2023-09-20 |
(2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate Verwandte Literatur
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
90332-64-2 ((2α,5β,7β,10β,13α)-4-Acetoxy-1,10-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methyl-2-butenoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-y l benzoate) Verwandte Produkte
- 1806050-68-9(2,3-Bis(trifluoromethyl)-5-fluorotoluene)
- 1436434-02-4(2-(3-hydroxy-4-methylphenyl)acetaldehyde)
- 1251670-87-7(N-[(4-chlorophenyl)methyl]-2-{[6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide)
- 2172219-53-1(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylmorpholin-3-yl}acetic acid)
- 1482341-17-2(Heptane, 4-(bromomethyl)-4-methyl-)
- 2034578-21-5(N-{4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 1794884-99-3(2-Amino-1-(4-methylphenyl)ethanol-d3)
- 92490-75-0(4H-Pyran-2-carboxylicacid, 5,6-dimethyl-4-oxo-)
- 1804496-10-3(Methyl 2-chloro-4-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 26020-14-4(Calenduloside E)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:90332-64-2)7-Xylosyl-10-deacetyltaxolB

Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung